3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide
Description
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide is a synthetic organic compound with a complex molecular structure It features a cyclopentyl group, a phenylpyrrolidinone moiety, and a propanamide linkage
Properties
IUPAC Name |
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(11-10-15-6-4-5-7-15)20-13-16-12-19(23)21(14-16)17-8-2-1-3-9-17/h1-3,8-9,15-16H,4-7,10-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCLTJYLNOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Malonic Ester
A classical approach involves the alkylation of diethyl malonate with cyclopentyl bromide, followed by hydrolysis and decarboxylation:
- Alkylation :
- Hydrolysis and Decarboxylation :
- Treatment with 6M HCl under reflux (110°C, 4 hours) yields 3-cyclopentylpropanoic acid.
Yield : 68–72% after purification via recrystallization (hexane/ethyl acetate).
Synthesis of (5-Oxo-1-Phenylpyrrolidin-3-yl)Methylamine
Pyrrolidinone Ring Formation
The 5-oxo-pyrrolidin-3-yl core is synthesized via intramolecular cyclization of N-phenyl-4-aminobutanamide:
- Starting Material : N-Phenyl-4-chlorobutanamide.
- Cyclization :
- Reaction with ammonium acetate in ethanol under reflux (80°C, 6 hours) forms 1-phenylpyrrolidin-5-one.
- Functionalization at C3 :
- Step 1 : Reduction of the ketone to a secondary alcohol using NaBH₄ in methanol (0°C, 2 hours).
- Step 2 : Conversion of the alcohol to a bromide via PBr₃ in dichloromethane (−10°C, 1 hour).
- Step 3 : Nucleophilic substitution with sodium azide (NaN₃ in DMF, 60°C, 8 hours), followed by Staudinger reduction (PPh₃, THF/H₂O) to yield (5-oxo-1-phenylpyrrolidin-3-yl)methylamine.
Overall Yield : 45–50% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples 3-cyclopentylpropanoic acid with (5-oxo-1-phenylpyrrolidin-3-yl)methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation :
- 3-Cyclopentylpropanoic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv) in anhydrous DMF, 0°C, 30 minutes.
- Coupling :
- Add (5-oxo-1-phenylpyrrolidin-3-yl)methylamine (1.1 equiv), stir at room temperature for 12 hours.
- Workup :
- Dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
- Purify via flash chromatography (hexane/ethyl acetate 3:1 → 1:1).
Alternative Method: Mixed Carbonate Activation
For sterically hindered substrates, carbonyl diimidazole (CDI) activation improves yields:
- Activation : 3-Cyclopentylpropanoic acid + CDI (1.5 equiv) in THF, reflux 2 hours.
- Coupling : Add amine, reflux 6 hours.
Yield : 82–85%.
Optimization of Reaction Conditions
| Parameter | EDC/HOBt Method | CDI Method |
|---|---|---|
| Temperature (°C) | 25 | 80 |
| Time (hours) | 12 | 6 |
| Solvent | DMF | THF |
| Isolated Yield (%) | 75–80 | 82–85 |
The CDI method offers superior yields due to enhanced activation of the carboxylic acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.10 (d, J = 6.8 Hz, 2H, CH₂NH), 3.72–3.65 (m, 1H, pyrrolidinone CH), 2.90–2.70 (m, 2H, cyclopentyl CH), 1.80–1.50 (m, 9H, cyclopentyl + CH₂).
- ¹³C NMR : 175.2 (C=O, amide), 170.8 (C=O, pyrrolidinone), 135.1–128.3 (Ph), 52.1 (CH₂NH), 44.3 (pyrrolidinone CH), 38.5 (cyclopentyl CH), 28.7–23.4 (cyclopentyl CH₂).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₉H₂₆N₂O₂ : 314.1994 [M+H]⁺.
- Observed : 314.1996 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The exact pathways involved can vary, but typically include modulation of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide
- 3-cyclopentyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)butanamide
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)cyclopentanecarboxamide
Uniqueness
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopentyl group, in particular, can influence the compound’s steric and electronic properties, leading to different interactions with molecular targets.
Biological Activity
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide, with the CAS number 954721-66-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C19H26N2O2, with a molecular weight of 314.4 g/mol. The structure consists of a cyclopentyl group and a pyrrolidinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O2 |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 954721-66-5 |
Cytotoxicity
Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives display significant toxicity towards human gingival carcinoma (Ca9-22) and colorectal adenocarcinoma (HT29) cells while sparing non-malignant human fibroblasts .
The cytotoxicity is often measured using the MTT assay, where the half-maximal inhibitory concentration (IC50) is determined. For example, in related studies, compounds were tested against multiple cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Ca9-22 | 15 |
| HSC-2 | 20 |
| HT29 | 10 |
| Hs27 (normal fibroblasts) | >100 |
This table illustrates that the tested compounds show higher potency against malignant cells compared to normal cells, indicating a potential for targeted cancer therapy.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells.
- Caspase Activation : Activation of caspase pathways has been observed, particularly caspase-3, which plays a crucial role in the execution phase of cell apoptosis .
- Reactivity with Cellular Thiols : The reactivity of the compound with cellular thiols may contribute to its cytotoxic effects by disrupting redox balance within the cells .
Case Studies
A notable study involved the synthesis and evaluation of various derivatives related to this compound. These derivatives were screened against multiple cancer types:
Q & A
Basic: What are the key steps in synthesizing 3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves:
Coupling reactions to link the cyclopentyl group to the propanamide backbone under anhydrous conditions (e.g., using DMF or DCM as solvents) .
Functionalization of the pyrrolidinone ring, often via nucleophilic substitution or condensation, requiring precise pH control (pH 7–9) to avoid side reactions .
Purification via column chromatography or recrystallization, monitored by TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) .
Optimization: Temperature (40–80°C) and solvent polarity adjustments (e.g., switching from THF to acetonitrile) can improve yields by 15–20% .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR (¹H/¹³C): Assign peaks for the cyclopentyl group (δ 1.5–2.1 ppm for protons; δ 25–35 ppm for carbons) and the pyrrolidinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ at m/z ~385–400) and fragmentation patterns .
- IR Spectroscopy: Identify amide C=O stretches (~1650–1680 cm⁻¹) and pyrrolidinone lactam bands (~1720 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., IC50 measurements using fixed ATP concentrations in kinase assays) .
- Structural analogs: Compare activity of derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions .
- Solubility factors: Use DMSO concentration controls (<0.1% v/v) to avoid false negatives in cell-based assays .
Advanced: What computational strategies predict this compound’s binding affinity to target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 3QKK for kinase targets) to assess binding poses .
- QSAR Models: Train models on datasets with logP values (predicted ~2.8) and topological polar surface area (~80 Ų) to correlate with bioavailability .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
Advanced: How does stereochemistry at the pyrrolidinone ring affect biological activity?
Answer:
- Stereoisomer synthesis: Use chiral catalysts (e.g., (R)-BINAP) to prepare enantiomers and diastereomers .
- Activity comparison: Test isomers against COX-2 or MMP-9; typically, S-configuration at C3 improves inhibition by ~30% .
- X-ray crystallography: Resolve absolute configuration (e.g., compare to triclinic crystal data with α = 118.5°, β = 99.0° ).
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Amide hydrolysis: Occurs under acidic conditions; use neutral buffers and avoid prolonged reflux .
- Ring-opening of pyrrolidinone: Minimize by maintaining low temperature (<50°C) during acylations .
- Byproduct formation: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Deuterium incorporation: Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated degradation .
- Prodrug design: Introduce ester moieties at the propanamide group for sustained release .
- Microsomal assays: Test stability in rat liver microsomes (t½ > 60 min indicates suitability for pharmacokinetic studies) .
Basic: How is reaction progress monitored in real time?
Answer:
- TLC: Use silica plates with UV254 indicator; spot aliquots at 30-minute intervals .
- In-line IR: Track carbonyl peak shifts (e.g., disappearance of starting material’s ketone at ~1700 cm⁻¹) .
- LC-MS: Quantify intermediates with a C18 column and 0.1% formic acid mobile phase .
Advanced: What experimental design principles apply to scaling up synthesis?
Answer:
- DoE (Design of Experiments): Vary temperature, solvent ratio, and catalyst loading (e.g., 3-factor Box-Behnken design) to identify robust conditions .
- Flow chemistry: Implement continuous-flow reactors to enhance heat transfer and reduce batch variability .
- Green metrics: Calculate E-factor (target < 10) by minimizing solvent waste via solvent recovery systems .
Advanced: How can SAR studies guide the optimization of this compound’s potency?
Answer:
- Substituent variation: Replace the phenyl group with electron-withdrawing groups (e.g., -NO2) to enhance target binding .
- Bioisosteres: Substitute the cyclopentyl moiety with adamantane to improve lipophilicity (logP increase by ~0.5) .
- Fragment-based screening: Use SPR or ITC to identify high-affinity fragments for hybrid analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
